molecular formula C19H13FN2OS2 B3037516 4-Amino-5-benzoyl-2-[(4-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile CAS No. 478081-57-1

4-Amino-5-benzoyl-2-[(4-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile

Cat. No.: B3037516
CAS No.: 478081-57-1
M. Wt: 368.5 g/mol
InChI Key: KHMOPTRNQSZKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-benzoyl-2-[(4-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile is a complex organic compound with a unique structure that includes an amino group, a benzoyl group, a fluorobenzyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-benzoyl-2-[(4-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur-containing precursors.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a thiol group on the thiophene ring.

    Amination: The amino group is introduced through a reductive amination reaction, typically using an amine and a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-benzoyl-2-[(4-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-5-benzoyl-2-[(4-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: It may be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Amino-5-benzoyl-2-[(4-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-benzoyl-2-[(4-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile
  • 4-Amino-5-benzoyl-2-[(4-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile
  • 4-Amino-5-benzoyl-2-[(4-bromobenzyl)sulfanyl]-3-thiophenecarbonitrile

Uniqueness

4-Amino-5-benzoyl-2-[(4-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic properties and reactivity compared to its analogs. This fluorine substitution can enhance the compound’s stability and bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-amino-5-benzoyl-2-[(4-fluorophenyl)methylsulfanyl]thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2OS2/c20-14-8-6-12(7-9-14)11-24-19-15(10-21)16(22)18(25-19)17(23)13-4-2-1-3-5-13/h1-9H,11,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMOPTRNQSZKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)SCC3=CC=C(C=C3)F)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701144646
Record name 4-Amino-5-benzoyl-2-[[(4-fluorophenyl)methyl]thio]-3-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701144646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478081-57-1
Record name 4-Amino-5-benzoyl-2-[[(4-fluorophenyl)methyl]thio]-3-thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478081-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-benzoyl-2-[[(4-fluorophenyl)methyl]thio]-3-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701144646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-benzoyl-2-[(4-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile
Reactant of Route 2
Reactant of Route 2
4-Amino-5-benzoyl-2-[(4-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile
Reactant of Route 3
Reactant of Route 3
4-Amino-5-benzoyl-2-[(4-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile
Reactant of Route 4
Reactant of Route 4
4-Amino-5-benzoyl-2-[(4-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile
Reactant of Route 5
Reactant of Route 5
4-Amino-5-benzoyl-2-[(4-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile
Reactant of Route 6
Reactant of Route 6
4-Amino-5-benzoyl-2-[(4-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.